Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt is a complex organic compound with a unique structure that includes a phosphonothio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt typically involves multiple steps. The starting materials usually include N-methylpropanamide and a phosphonothio reagent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow systems and rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler amine derivative.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonothio group can form strong bonds with metal ions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylpropanamide: A simpler amide without the phosphonothio group.
Phosphonothioethylamine: Contains the phosphonothio group but lacks the amide structure.
Uniqueness
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt is unique due to its combination of an amide and a phosphonothio group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
127914-17-4 |
---|---|
Molekularformel |
C6H14LiN2O4PS |
Molekulargewicht |
248.2 g/mol |
IUPAC-Name |
lithium;hydroxy-[2-[[3-(methylamino)-3-oxopropyl]amino]ethylsulfanyl]phosphinate |
InChI |
InChI=1S/C6H15N2O4PS.Li/c1-7-6(9)2-3-8-4-5-14-13(10,11)12;/h8H,2-5H2,1H3,(H,7,9)(H2,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
UIYLFWIZJDCOIV-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CNC(=O)CCNCCSP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.